(4-bromophenyl)(cyclopropyl)methanone
Description
(4-Bromophenyl)(cyclopropyl)methanone (CAS 6952-89-2) is a ketone derivative featuring a brominated phenyl ring and a cyclopropane moiety. Its IUPAC name reflects the substitution pattern: the bromine atom occupies the para position on the phenyl ring, while the cyclopropyl group is directly bonded to the carbonyl carbon.
Properties
IUPAC Name |
(4-bromophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHHOINSCNBYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219774 | |
| Record name | 4-Bromophenyl cyclopropyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6952-89-2 | |
| Record name | (4-Bromophenyl)cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Bromophenyl cyclopropyl ketone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6952-89-2 | |
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| Record name | 4-Bromophenyl cyclopropyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromophenyl cyclopropyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: (4-bromophenyl)(cyclopropyl)methanone can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoyl chloride with cyclopropylmagnesium bromide in an ether solvent. The reaction is typically carried out under reflux conditions, followed by hydrolysis to yield the desired ketone.
Industrial Production Methods: In an industrial setting, the preparation of 4-bromophenyl cyclopropyl ketone may involve the use of Grignard reagents. For example, 4-bromobenzoyl chloride can be reacted with cyclopropylmagnesium bromide in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is then subjected to hydrolysis and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (4-bromophenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of 4-bromophenyl cyclopropyl alcohol.
Substitution: Formation of various substituted phenyl cyclopropyl ketones.
Scientific Research Applications
(4-bromophenyl)(cyclopropyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromophenyl cyclopropyl ketone involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or other proteins, potentially inhibiting their activity. The bromine atom in the phenyl ring can also participate in electrophilic aromatic substitution reactions, further contributing to the compound’s reactivity.
Comparison with Similar Compounds
Key Characteristics:
- Structure : The compound’s planar cyclopropane ring introduces steric strain, while the electron-withdrawing bromine atom enhances electrophilicity at the carbonyl group .
- Synthesis : Common synthetic routes involve Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. For example, it serves as a precursor in radiopharmaceutical synthesis, such as carbon-11 labeled compounds like [¹¹C]AZ13198083, which are used in positron emission tomography (PET) imaging .
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Cycloalkyl Groups
The cyclopropyl group in (4-bromophenyl)(cyclopropyl)methanone can be replaced with other cycloalkyl rings, altering steric and electronic properties:
| Compound Name | Cycloalkyl Group | CAS Number | Similarity Score | Key Differences/Applications |
|---|---|---|---|---|
| (4-Bromophenyl)(cycloheptyl)methanone | Cycloheptyl | 1341944-89-5 | 0.95 | Larger ring size increases lipophilicity; potential for enhanced CNS penetration . |
| (4-Bromophenyl)(cyclobutyl)methanone | Cyclobutyl | 898790-60-8 | 0.92 | Reduced steric strain compared to cyclopropane; improved synthetic accessibility . |
| 4-Bromo-2-(trifluoromethyl)phenylmethanone | Cyclopropyl + CF₃ | 1341736-93-3 | N/A | Trifluoromethyl group enhances metabolic stability and electronegativity; explored in drug discovery . |
Key Insight : Cyclopropane derivatives exhibit unique reactivity due to ring strain, favoring ring-opening reactions in synthetic applications. Larger cycloalkyl groups prioritize lipophilicity over reactivity .
Halogen-Substituted Phenyl Analogs
Replacing bromine with other halogens or substituents modulates electronic and biological properties:
Key Insight : Bromine’s strong electron-withdrawing effect increases compound stability and reactivity in cross-coupling reactions compared to chlorine .
Physical and Spectroscopic Properties
Limited data exists for the parent compound, but derivatives provide insights:
- Melting Point: The analog ((2R,3R)-3-(4-Bromophenyl)-1-tosylaziridin-2-yl)-(cyclopropyl)methanone melts at 134–136°C .
- NMR Data: (2-(4-Bromophenyl)cyclopropyl)(1-mesityl-1H-imidazol-2-yl)methanone shows characteristic ¹H NMR signals at δ 7.42–7.34 (aromatic protons) and ¹³C NMR carbonyl peaks at δ 188.4 .
Biological Activity
(4-Bromophenyl)(cyclopropyl)methanone, with the molecular formula C₁₀H₉BrO, is an organic compound classified as a cyclopropyl ketone. Its unique structure, featuring a cyclopropyl group attached to a ketone functional group and a bromine atom at the para-position of the phenyl ring, contributes to its diverse biological activities. This article explores the compound's synthesis, biological interactions, and potential therapeutic applications based on current research findings.
Synthesis of this compound
The compound can be synthesized through various methods, including:
- Friedel-Crafts Acylation : This method involves the acylation of cyclopropane with 4-bromobenzoyl chloride using aluminum chloride as a catalyst. This reaction is crucial for forming the ketone functional group.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in medicinal chemistry. Its structure allows it to interact with specific enzymes and proteins, potentially inhibiting their activity. Notably, the cyclopropyl group may facilitate ring-opening reactions, leading to reactive intermediates that engage with biological targets.
- Enzyme Inhibition : The compound's ability to inhibit enzyme activity is attributed to its structural features that allow for effective binding to active sites.
- Binding Affinities : Studies suggest that the bromine atom enhances π-π interactions with aromatic residues in proteins, while the cyclopropyl group increases hydrophobic interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of this compound have shown promising results against various bacterial strains. The presence of the bromine atom at the para-position is essential for enhancing antimicrobial activity due to its electron-withdrawing properties .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 46.9 | Moderate |
| 4-Chlorophenyl cyclopropyl ketone | 30.0 | High |
| 4-Fluorophenyl cyclopropyl ketone | 50.0 | Moderate |
Antitumor Activity
In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. A structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring significantly influence cytotoxic activity against cancer cell lines .
- IC50 Values : Compounds related to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents.
Interaction Studies
Interaction studies reveal that this compound binds effectively to specific molecular targets:
- Hydrophobic Contacts : The cyclopropyl group enhances hydrophobic interactions essential for binding.
- Hydrogen Bonding : Limited hydrogen bonding interactions also contribute to its binding efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
